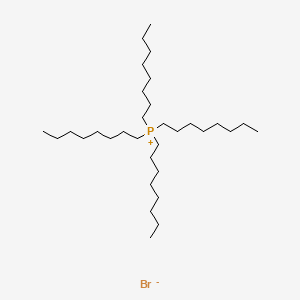
3,5-Dichlor-2-fluorpyridin
Übersicht
Beschreibung
3,5-Dichloro-2-fluoropyridine is a halogenated pyridine derivative that has not been directly discussed in the provided papers. However, the papers do discuss various halogenated pyridines and their chemical properties, which can be used to infer some information about 3,5-dichloro-2-fluoropyridine. These compounds are of significant interest in the field of medicinal chemistry and as intermediates in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of halogenated pyridines can involve a variety of methods, including halogen dance reactions, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was synthesized using halogen dance reactions , while diferrocenylpyridine was obtained from dibromopyridine using a microwave-enhanced Suzuki cross-coupling reaction . These methods could potentially be adapted for the synthesis of 3,5-dichloro-2-fluoropyridine.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. X-ray crystallography has been used to confirm the molecular structures of some halogenated pyridines . The electronic communication between substituents on the pyridine ring can be studied using various spectroscopic methods, as seen in the case of diferrocenylpyridine and its palladium(II) dichloride complex .
Chemical Reactions Analysis
Halogenated pyridines can undergo a variety of chemical reactions, including selective substitution under SNAr conditions, amination, and coupling reactions. For instance, selective substitution of the fluoro group in 5-bromo-2-chloro-3-fluoropyridine was achieved under SNAr conditions . The reactivity of halogen atoms in different positions on the pyridine ring can be exploited to synthesize a wide range of substituted pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties include melting points, boiling points, solubility, and reactivity towards various chemical reagents. The presence of halogen atoms can also affect the acidity and basicity of the pyridine ring. The electronic properties of the halogenated pyridines can be studied using techniques such as NMR, IR, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie
“3,5-Dichlor-2-fluorpyridin” wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Seine einzigartige Struktur ermöglicht die Einarbeitung in komplexe Moleküle und verbessert deren pharmakologische Eigenschaften.
Synthese von Herbiziden und Insektiziden
Diese Verbindung wurde als Ausgangsmaterial für die Synthese einiger Herbizide und Insektizide verwendet . Das Vorhandensein von Chlor- und Fluoratomen im Molekül kann zur Wirksamkeit dieser Produkte beitragen.
Fluorierungsreagenzien
“this compound” kann als Fluorierungsreagenz verwendet werden . Fluorierung ist ein entscheidender Prozess in der organischen Chemie, der häufig die Stabilität und Bioaktivität von Verbindungen verbessert.
Synthese von Fluoreszenzfarbstoffen
Diese Verbindung wird bei der Synthese von Fluoreszenzfarbstoffen hervorgehoben . Das Fluoratom kann zu den Fluoreszenzeigenschaften des Farbstoffs beitragen.
Bausteine in der organischen Synthese
“this compound” dient als Baustein in der organischen Synthese . Sein Pyridinring kann als Gerüst für die Konstruktion komplexerer Moleküle dienen.
Forschung und Entwicklung
In Forschung und Entwicklung wird “this compound” häufig verwendet, um neue Synthesestrategien und -methoden zu erforschen .
Safety and Hazards
Wirkmechanismus
Target of Action
Fluoropyridines, a class of compounds to which 3,5-dichloro-2-fluoropyridine belongs, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 3,5-Dichloro-2-fluoropyridine may interact with its targets in a unique manner, potentially leading to distinct biochemical changes.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that 3,5-Dichloro-2-fluoropyridine may influence a range of biochemical pathways.
Eigenschaften
IUPAC Name |
3,5-dichloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQWUIZMJXPGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382541 | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823-56-3 | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant application of 3,5-Dichloro-2-fluoropyridine in organic synthesis?
A1: 3,5-Dichloro-2-fluoropyridine serves as a versatile precursor for synthesizing 1,4,5-trisubstituted [, , ]-triazoles. This reaction utilizes a 1,3-dipolar cycloaddition with various alkynes in an ionic liquid medium. [] The ionic liquid acts as a solvent and potentially influences reaction rate and regioselectivity.
Q2: Can you elaborate on the regioselectivity observed in reactions involving 3,5-Dichloro-2-fluoropyridine?
A2: Research indicates that 3,5-Dichloro-2-fluoropyridine exhibits regioselective behavior when treated with lithium diisopropylamide (LDA). [] Deprotonation occurs specifically at the 4-position, enabling further functionalization at this site. This selectivity is crucial for controlled synthesis and avoids the formation of unwanted isomers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)




